hexadecane-1-sulfonyl fluoride
CAS No.: 86855-26-7
Cat. No.: VC0006521
Molecular Formula: C16H33FO2S
Molecular Weight: 308.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 86855-26-7 |
---|---|
Molecular Formula | C16H33FO2S |
Molecular Weight | 308.5 g/mol |
IUPAC Name | hexadecane-1-sulfonyl fluoride |
Standard InChI | InChI=1S/C16H33FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
Standard InChI Key | QIVFMUVBIHIZAM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)F |
Canonical SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)F |
Chemical and Structural Properties
Molecular Architecture
HSF features a 16-carbon alkyl chain linked to a sulfonyl fluoride group (–SO₂F). This structure confers amphiphilic properties, with the hydrophobic tail enabling membrane permeability and the electrophilic sulfonyl fluoride moiety facilitating covalent bonding with nucleophiles such as serine residues in enzymes. The compound’s molecular weight is 308.5 g/mol, and its IUPAC name is hexadecane-1-sulfonyl fluoride.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | 86855-26-7 |
Molecular Formula | C₁₆H₃₃FO₂S |
Molecular Weight | 308.5 g/mol |
SMILES | CCCCCCCCCCCCCCCCS(=O)(=O)F |
InChI Key | QIVFMUVBIHIZAM-UHFFFAOYSA-N |
Physical and Solubility Characteristics
HSF is a hydrophobic solid at room temperature, with limited solubility in polar solvents like water. It dissolves readily in organic solvents such as chloroform, acetonitrile, and tetrahydrofuran (THF) . This solubility profile makes it suitable for reactions in non-aqueous environments, particularly in lipid-rich biological systems.
Reactivity Profile
The sulfonyl fluoride group undergoes nucleophilic substitution reactions with alcohols, amines, and thiols, forming stable sulfonate esters, sulfonamides, and thiosulfonates, respectively . For example, in aqueous environments, HSF hydrolyzes slowly to hexadecanesulfonic acid and hydrogen fluoride, a process accelerated under basic conditions.
Synthesis and Derivatization
Synthetic Routes
HSF is typically synthesized via sulfuryl fluoride (SO₂F₂) gas reacting with hexadecanethiol or hexadecanesulfonic acid derivatives. A recent advancement employs 1,1′-sulfonyldiimidazole as a solid precursor in a two-chamber reactor, enhancing safety by avoiding direct handling of gaseous SO₂F₂ . Alternative methods include fluoride displacement on hexadecanesulfonyl chlorides using potassium bifluoride (KHF₂).
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Conditions | Advantages |
---|---|---|---|
SO₂F₂ Gas Reaction | 85–92 | THF, 25°C, 1 hour | High efficiency |
Two-Chamber Reactor | 78 | KF, TFA, 18 hours | Safe SO₂F₂ handling |
KHF₂ Displacement | 65–70 | MeCN/H₂O, 2–4 hours | Mild conditions |
SuFEx Chemistry Applications
HSF participates in sulfur(VI) fluoride exchange (SuFEx) reactions, a class of click chemistry transformations. Its sulfonyl fluoride group reacts with silyl ethers or amines under catalytic conditions (e.g., using guanidine bases), enabling rapid bioconjugation and polymer synthesis . For instance, HSF derivatives have been used to functionalize silica nanoparticles, imparting hydrophobic surface properties .
Biochemical Interactions and Mechanisms
Inhibition of Palmitoyl-Protein Thioesterase 1 (PPT1)
HSF covalently modifies the active-site serine (Ser115) of PPT1, a lysosomal enzyme responsible for cleaving palmitate groups from proteins. Structural studies reveal that HSF’s alkyl chain occupies a narrow hydrophobic channel in PPT1, which excludes bulkier inhibitors like phenylmethylsulfonyl fluoride (PMSF) . The inhibition kinetics follow a two-step mechanism: reversible binding (Kᵢ = 125 μM) followed by irreversible sulfonylation (k₂ = 3.3/min) .
Implications for Lipid Metabolism Research
PPT1 dysfunction is linked to infantile neuronal ceroid lipofuscinosis, a neurodegenerative disorder. HSF’s ability to selectively inhibit PPT1 has enabled researchers to model lipid accumulation in neuronal cells, providing insights into disease mechanisms .
Industrial and Materials Science Applications
Surface Modification
HSF’s sulfonyl fluoride group reacts with hydroxylated surfaces (e.g., glass, metals), forming self-assembled monolayers (SAMs) that enhance hydrophobicity. This property is exploited in manufacturing water-repellent coatings and anti-fouling marine paints .
Polymer Chemistry
In copolymerization reactions, HSF acts as a crosslinking agent. For example, it forms durable networks with polyvinyl alcohol (PVA), improving the mechanical strength of hydrogels used in biomedical devices .
Recent Advances and Future Directions
Targeted Protein Profiling
A 2025 study demonstrated HSF’s utility in chemoproteomics, where it labeled membrane-associated serine hydrolases in live cells, enabling high-throughput drug discovery.
Sustainable Synthesis
Efforts to develop electrochemical methods for HSF synthesis are underway, aiming to replace toxic fluoride sources with eco-friendly alternatives .
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